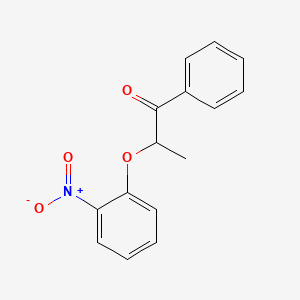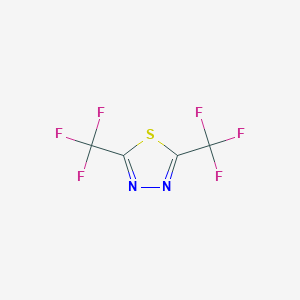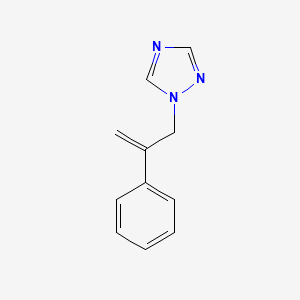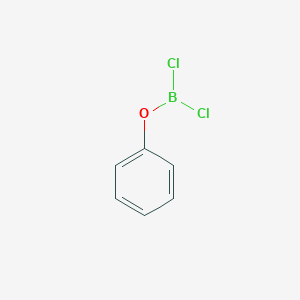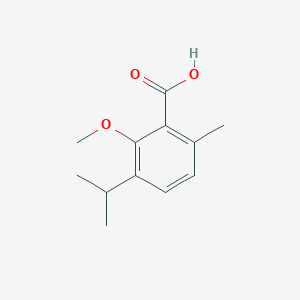![molecular formula C9H10O B14455204 (1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one CAS No. 75801-71-7](/img/structure/B14455204.png)
(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-5,6-Dimethylidenebicyclo[221]heptan-2-one is a bicyclic ketone compound with a unique structure that includes two methylene groups attached to a bicyclo[221]heptane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction. The specific choice of diene and dienophile can vary, but common examples include cyclopentadiene and maleic anhydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Purification of the product typically involves distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed under anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: Lacks the methylene groups, making it less reactive in certain chemical reactions.
5,6-Dimethylidenebicyclo[2.2.1]heptane: Similar structure but without the ketone group, affecting its chemical properties.
Uniqueness
(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one is unique due to the presence of both methylene groups and a ketone functional group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
75801-71-7 |
|---|---|
Molekularformel |
C9H10O |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
(1R)-5,6-dimethylidenebicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H10O/c1-5-6(2)8-3-7(5)4-9(8)10/h7-8H,1-4H2/t7?,8-/m1/s1 |
InChI-Schlüssel |
YBKLICDDXPIOLH-BRFYHDHCSA-N |
Isomerische SMILES |
C=C1[C@H]2CC(C1=C)CC2=O |
Kanonische SMILES |
C=C1C2CC(C1=C)C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


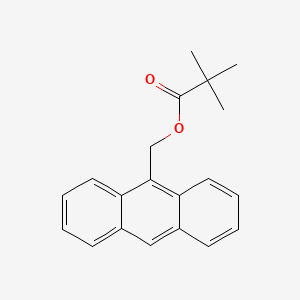
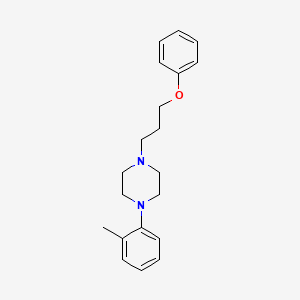
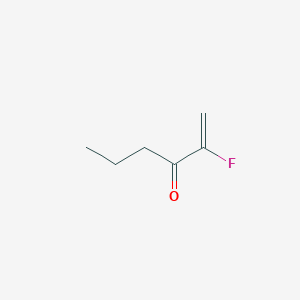
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14455141.png)
